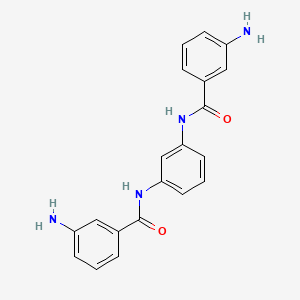
(E)-(4-Nitrophenyl)diazene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is a chemical compound known for its distinctive structure and properties It features a diazene group (N=N) bonded to a 4-nitrophenyl group and a carbonitrile group (C≡N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Nitrophenyl)diazene-1-carbonitrile typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable nitrile source, such as copper(I) cyanide, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Nitrophenyl)diazene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The diazene group can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-aminophenyl diazene-1-carbonitrile.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or other higher oxidation state compounds.
Scientific Research Applications
(E)-(4-Nitrophenyl)diazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-(4-Nitrophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-Nitrophenyl)diazene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-methanol: Features a methanol group instead of a carbonitrile group.
Uniqueness
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is unique due to its combination of a diazene group with a nitro group and a carbonitrile group
Properties
CAS No. |
829-78-7 |
|---|---|
Molecular Formula |
C7H4N4O2 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
(4-nitrophenyl)iminocyanamide |
InChI |
InChI=1S/C7H4N4O2/c8-5-9-10-6-1-3-7(4-2-6)11(12)13/h1-4H |
InChI Key |
VFBDYNJVPQXSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


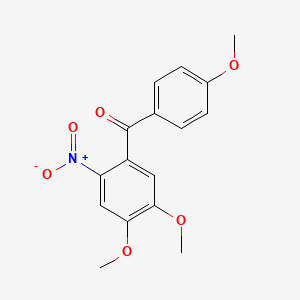
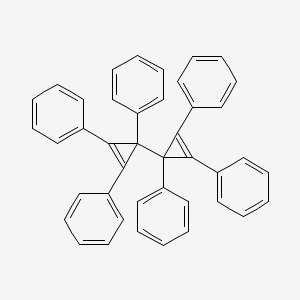

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
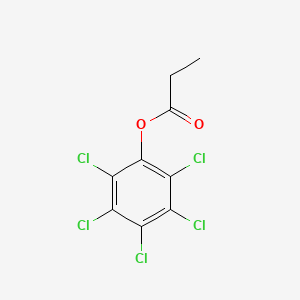
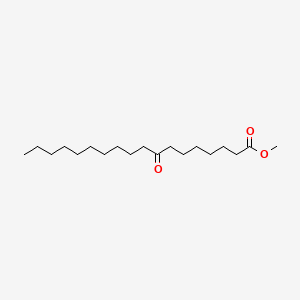
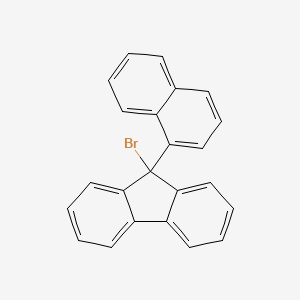
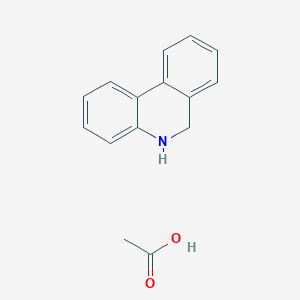
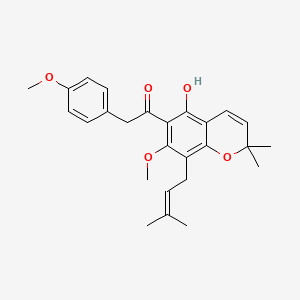
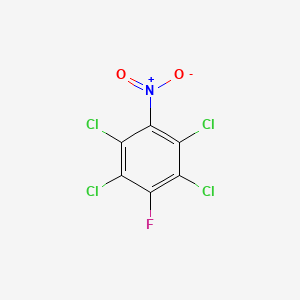
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
